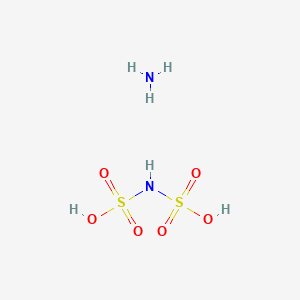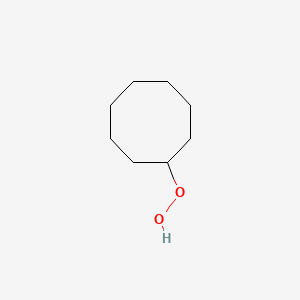
Hydroperoxide, cyclooctyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, cyclooctyl is an organic peroxide with the molecular formula C₈H₁₆O₂ It is a derivative of cyclooctane, where one hydrogen atom is replaced by a hydroperoxide group (-OOH)
準備方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, cyclooctyl can be synthesized through the oxidation of cyclooctane. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. For example, polyoxometalate catalysts have been used to achieve high selectivity and conversion rates . The reaction typically takes place in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) and requires careful control of the H₂O₂/cyclooctane molar ratio to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. The choice of catalyst and reaction conditions is crucial to minimize by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
Hydroperoxide, cyclooctyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclooctanone and cyclooctanol.
Reduction: It can be reduced to cyclooctanol using reducing agents such as triphenylphosphine.
Decomposition: It can decompose to form cyclooctane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Triphenylphosphine.
Catalysts: Polyoxometalates, metalloporphyrins, and metallophthalocyanines.
Major Products Formed
Cyclooctanone: Formed through oxidation.
Cyclooctanol: Formed through reduction or partial oxidation.
Cyclooctane: Formed through decomposition.
科学的研究の応用
Hydroperoxide, cyclooctyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biological Studies: It serves as a model compound to study lipid peroxidation and oxidative stress in biological systems.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for other functionalized cyclooctane derivatives.
作用機序
The mechanism of action of hydroperoxide, cyclooctyl involves the formation of free radicals. Upon decomposition, it generates cyclooctyl radicals and oxygen radicals, which can initiate chain reactions in organic substrates . These radicals can further react with other molecules, leading to oxidation or polymerization processes. The presence of catalysts can significantly influence the reaction pathways and outcomes .
類似化合物との比較
Hydroperoxide, cyclooctyl can be compared with other hydroperoxides and cyclic peroxides:
Cyclohexyl Hydroperoxide: Similar in structure but derived from cyclohexane.
tert-Butyl Hydroperoxide: A commonly used hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Derived from cumene, it is used in the production of phenol and acetone.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form free radicals make it valuable in organic synthesis, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development.
特性
CAS番号 |
5130-47-2 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
hydroperoxycyclooctane |
InChI |
InChI=1S/C8H16O2/c9-10-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 |
InChIキー |
DTMZBUVZQPKYDT-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
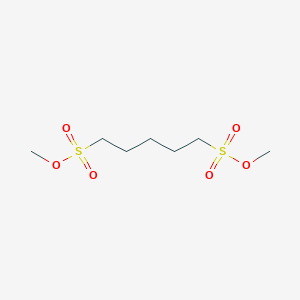
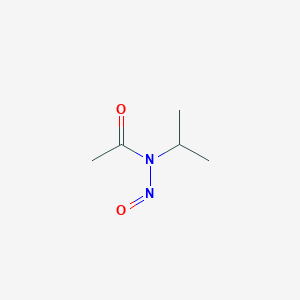
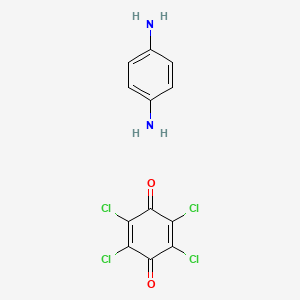
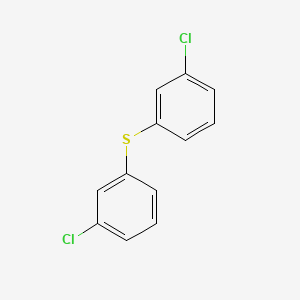
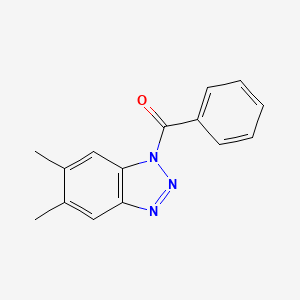
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
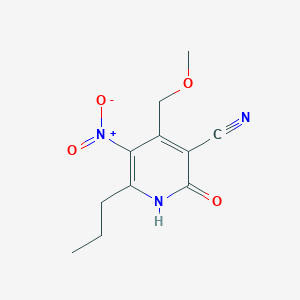
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

